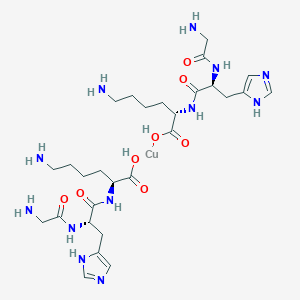![molecular formula C7H15ClN2O2S B13899940 N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane scaffold. This structure is known for its rigidity and three-dimensionality, making it an attractive candidate for various applications in medicinal chemistry and drug design. The compound is characterized by the presence of an amino group, a methyl group, and a methanesulfonamide moiety, all attached to the bicyclo[1.1.1]pentane core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reaction to obtain bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the amino, methyl, and methanesulfonamide groups.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further utilized in medicinal chemistry and drug design.
Wissenschaftliche Forschungsanwendungen
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules with potential bioactivity.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound’s stability and rigidity make it suitable for use in materials science and the development of new polymers.
Wirkmechanismus
The mechanism of action of N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The amino and methanesulfonamide groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A precursor used in the synthesis of various bicyclo[1.1.1]pentane derivatives.
1-azido-3-heteroaryl bicyclo[1.1.1]pentanes: Compounds synthesized via azidoheteroarylation of [1.1.1]propellane.
Uniqueness
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride is unique due to its specific functional groups and their arrangement on the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, such as high stability, rigidity, and potential bioactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H15ClN2O2S |
|---|---|
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c1-9(12(2,10)11)7-3-6(8,4-7)5-7;/h3-5,8H2,1-2H3;1H |
InChI-Schlüssel |
GGBYAPGJTIMYLL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C12CC(C1)(C2)N)S(=O)(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
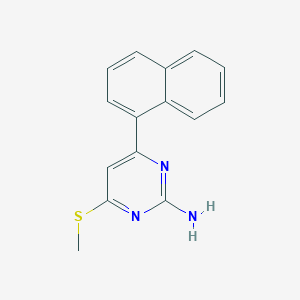
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
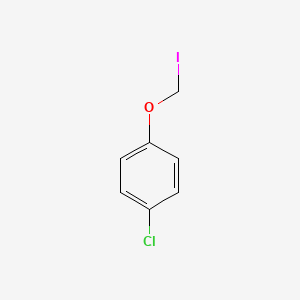
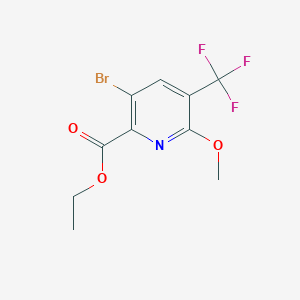
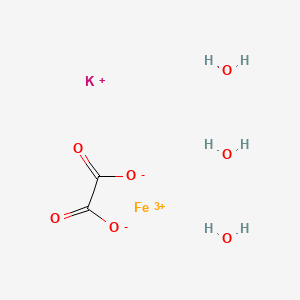
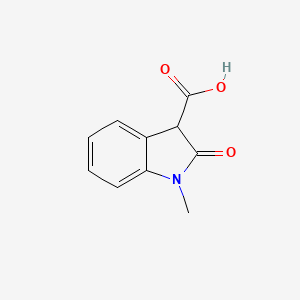
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)

![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
![[1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropyl]methanamine](/img/structure/B13899921.png)
